molecular formula C11H6ClF3O2S B1398016 Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 617706-21-5

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B1398016
CAS No.: 617706-21-5
M. Wt: 294.68 g/mol
InChI Key: CTCZMBFSZZMXDA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzo[b]thiophenes This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxylate ester group attached to the benzo[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chlorobenzaldehyde and thiophene derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or potassium thiolate can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-(trifluoromethyl)benzo[b]thiophene-3-carboxylate
  • Methyl 5-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Methyl 5-chloro-3-(difluoromethyl)benzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3O2S/c1-17-10(16)9-8(11(13,14)15)6-4-5(12)2-3-7(6)18-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZMBFSZZMXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 11c (1.5 g, 6.62 mmol), methyl 2-mercaptoacetate 11d (0.6 mL, 6.62 mmol), and Et3N (1.2 mL, 8.6 mmol) in acetonitrile (12 mL) was heated at 75° C. for 4 h. The reaction was diluted with EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 10% EtOAc/hexanes) to provide compound 11e.
Quantity
1.5 g
Type
reactant
Reaction Step One
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0.6 mL
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reactant
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Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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